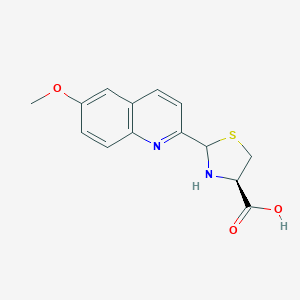![molecular formula C20H16N4O2 B2855860 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2097867-14-4](/img/structure/B2855860.png)
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of nitrogen-containing heterocycle.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .科学的研究の応用
Anti-Angiogenesis Activity for Cancer Treatment
The compound has been reported to exhibit potent inhibitory effects on tumor cell growth due to its anti-angiogenesis activity . This is particularly significant in cancer research, as angiogenesis—the formation of new blood vessels—is a critical process that allows tumors to grow and metastasize. By inhibiting vascular endothelial growth factor (VEGF)-induced proliferation of human mesangial cells and auto-phosphorylation of human umbilical vein endothelial cells, this compound shows promise as a therapeutic agent in cancer treatment .
VEGF Inhibition
Furthering its application in cancer treatment, the compound has been studied for its structure-activity relationship (SAR) concerning VEGF inhibition . VEGF is a signal protein that stimulates angiogenesis. By inhibiting VEGF, the compound could potentially be used to prevent the growth and spread of tumors, making it a valuable asset in the development of new cancer therapies .
Medicinal Chemistry and Drug Synthesis
The compound’s ability to be synthesized conveniently and its potent medicinal effects based on anti-angiogenic action make it an important subject in medicinal chemistry . Researchers have sought to develop convenient and simple synthetic methods for compounds like 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile to facilitate the production of VEGF inhibitors .
Transition Metal-Free C-3 Functionalization
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which includes derivatives like our compound of interest, has emerged as a sustainable protocol in organic chemistry . This approach offers robust applications in medicinal, pharmaceutical, and agricultural industries, providing an environmentally benign synthetic route for various compounds .
Construction of Chemical Bonds
The compound is involved in sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . This is crucial for the development of new molecules with potential applications in various fields, including drug development and agriculture .
Mechanistic Studies in Chemical Transformations
Understanding the mechanisms behind chemical transformations is essential for advancing synthetic methods. The compound serves as a model for studying the mechanistic features of chemical transformations, particularly in the context of quinoxalin-2(1H)-ones . This knowledge can lead to the development of more efficient and targeted synthetic strategies in organic chemistry .
作用機序
特性
IUPAC Name |
3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWXCLYWYPUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)
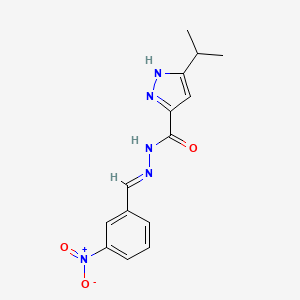
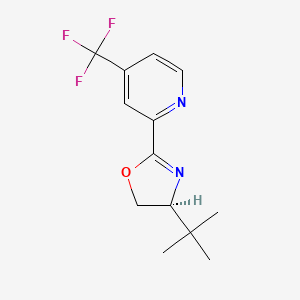
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2855785.png)
![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

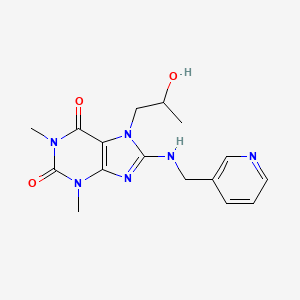
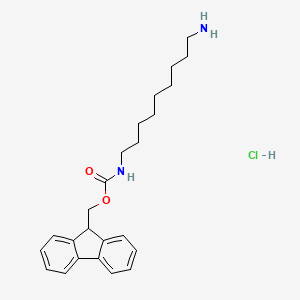
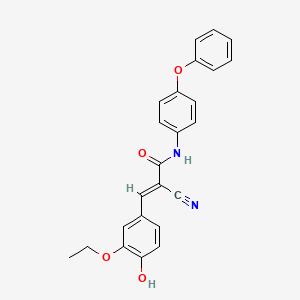
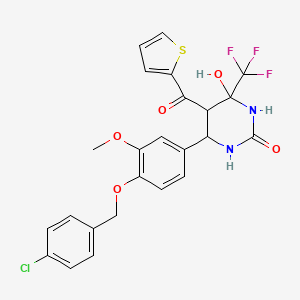
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)
